molecular formula C8H11NO2S B11800752 Methyl2-(2-methylthiazol-5-yl)propanoate

Methyl2-(2-methylthiazol-5-yl)propanoate

Cat. No.: B11800752
M. Wt: 185.25 g/mol
InChI Key: BPPHQIXULOJGEP-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylthiazol-5-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the second position of the thiazole ring and a propanoate ester group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylthiazol-5-yl)propanoate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylthiazole with methyl acrylate under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of Methyl 2-(2-methylthiazol-5-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylthiazol-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-methylthiazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylthiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate oxidative stress, inhibit microbial growth, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-methylthiazol-5-yl)propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other thiazole derivatives .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 2-(2-methyl-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C8H11NO2S/c1-5(8(10)11-3)7-4-9-6(2)12-7/h4-5H,1-3H3

InChI Key

BPPHQIXULOJGEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(C)C(=O)OC

Origin of Product

United States

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